molecular formula C19H16O4 B11253226 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate

Cat. No.: B11253226
M. Wt: 308.3 g/mol
InChI Key: KMLMVRFMGDEMDY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate typically involves the reaction of 4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarin derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) propanoate

InChI

InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-16-15(11-14)12(2)18(19(21)23-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

KMLMVRFMGDEMDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3

Origin of Product

United States

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